Diotyrosine I-131
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14679-68-6 |
|---|---|
Molecular Formula |
C9H9I2NO3 |
Molecular Weight |
440.98 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-3,5-bis(131I)(iodanyl)phenyl]propanoic acid |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10+4,11+4 |
InChI Key |
NYPYHUZRZVSYKL-MRRCGLJLSA-N |
SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(C=C(C(=C1[131I])O)[131I])C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |
Other CAS No. |
14679-68-6 |
Origin of Product |
United States |
Radiochemistry and Synthesis of Diiodotyrosine I 131 for Research Applications
Advanced Methodologies for Radioiodination of Diiodotyrosine
The incorporation of I-131 into the diiodotyrosine molecule is achieved through radioiodination, a process that can be carried out using various chemical and enzymatic strategies. The primary site for iodination on the tyrosine molecule is the aromatic ring. nih.gov The formation of diiodotyrosine involves the addition of two iodine atoms to a tyrosine residue. youtube.com
Chemical methods for radioiodination primarily involve the electrophilic substitution of hydrogen on the tyrosine ring with radioactive iodine. mdpi.com This is typically achieved by oxidizing the radioiodide (in the form of Sodium Iodide I-131) to a more reactive electrophilic species. nih.gov Several oxidizing agents and methods are employed for this purpose.
Chloramine-T Method: A widely used technique that employs Chloramine-T as an oxidizing agent to convert I-131 iodide to an electrophilic state, facilitating its reaction with tyrosine residues. nih.govrsc.org While effective in achieving high radiolabeling yields, the conditions can be harsh and may affect the integrity of sensitive molecules. nih.govresearchgate.net
Iodogen Method: This method utilizes 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen) coated onto the reaction vessel. springernature.com It is considered a milder alternative to Chloramine-T, as the oxidant is not in the soluble phase, potentially reducing damage to the target molecule. nih.gov
Iodine Monochloride (ICl) Method: This technique uses pre-formed ICl where one of the iodine atoms is I-131. mdpi.comdocumentsdelivered.com The iodine-chlorine bond is polarized, making the iodine atom electrophilic and ready to react with the aromatic ring of tyrosine. mdpi.com This method can produce high specific activity labeled proteins. documentsdelivered.com
| Method | Oxidizing Agent/Reagent | Key Characteristics |
| Chloramine-T | Chloramine-T | Strong oxidizing agent, high labeling efficiency, potential for molecular damage. nih.govnih.govresearchgate.net |
| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Mild conditions, solid-phase oxidant, lower potential for molecular damage. nih.govspringernature.com |
| Iodine Monochloride | Iodine Monochloride (I-131) | Direct iodination with an electrophilic iodine species, capable of high specific activity. mdpi.comdocumentsdelivered.com |
Enzymatic methods offer a high degree of specificity and milder reaction conditions compared to many chemical strategies. The primary enzyme used for radioiodination is lactoperoxidase. nih.gov
Lactoperoxidase, in the presence of a small amount of hydrogen peroxide, catalyzes the oxidation of I-131 iodide. nih.govnih.gov The enzyme generates a reactive iodine intermediate that then iodinates available tyrosine residues to form monoiodotyrosine (MIT) and subsequently diiodotyrosine. nih.govnih.gov Studies have shown that lactoperoxidase can effectively catalyze the iodination of tyrosine and peptides containing tyrosine. nih.gov The rate of this enzymatic reaction is dependent on the concentrations of iodide and hydrogen peroxide, while being largely independent of the tyrosine-containing substrate's concentration. nih.gov It is also possible to influence the ratio of mono- to di-iodination by adjusting the reactant concentrations. nih.gov
Techniques for Micro-scale Synthesis and Achieving High Specific Activity
In research applications, it is often necessary to synthesize radiolabeled compounds on a micro-scale while achieving high specific activity. Specific activity refers to the amount of radioactivity per unit mass of a compound and is a critical parameter for many sensitive assays. nih.gov
Achieving high specific activity is dependent on several factors:
Purity of the Radioisotope: The starting I-131 preparation should have a low content of stable iodine (I-127) and long-lived I-129, which are byproducts of its production. documentsdelivered.com The presence of these stable isotopes competes with I-131 for reaction sites, thereby lowering the specific activity. documentsdelivered.com Therefore, using freshly produced I-131 is crucial. documentsdelivered.com
Micro-scale Reaction Conditions: Performing the synthesis in small reaction volumes with optimized, low concentrations of the precursor molecule (diiodotyrosine or its precursor, tyrosine) helps to ensure that a larger proportion of the labeled molecules incorporate the I-131 isotope. mdpi.com
Purification: Efficient purification methods, such as high-performance liquid chromatography (HPLC), are essential to separate the high specific activity Diiodotyrosine I-131 from unreacted starting materials and other byproducts. aacrjournals.org
Research has demonstrated that specific activities of up to 8 mCi/mg can be achieved for radioiodinated antibodies, highlighting the potential for producing high specific activity compounds through careful optimization of the labeling process. aacrjournals.org
Radiochemical Purity and Stability Assessment in Research Preparations
Ensuring the radiochemical purity and stability of Diiodotyrosine I-131 is paramount for the reliability of research findings. Radiochemical impurities can interfere with experimental results and lead to inaccurate data.
Radiochemical Purity Assessment: The radiochemical purity is the proportion of the total radioactivity that is present in the desired chemical form. Common analytical techniques to assess this include:
Thin-Layer Chromatography (TLC): A rapid and straightforward method to separate the labeled compound from impurities like free radioiodide. snmjournals.orgmdpi.comresearchgate.net The different components will migrate to different distances on the TLC plate, allowing for their quantification.
High-Performance Liquid Chromatography (HPLC): A more sophisticated and sensitive technique that provides excellent separation of the desired product from various impurities. researchgate.net It is considered a gold standard for purity analysis.
A significant radiochemical impurity in I-131 labeled preparations is free radioiodide (I-131). snmjournals.orgnih.gov Other potential impurities could include labeled intermediates or degradation products. Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia set limits for radiochemical impurities in radiopharmaceuticals. snmjournals.org
Stability Assessment: The stability of Diiodotyrosine I-131 must be evaluated over time and under various storage conditions (e.g., temperature, light exposure). snmjournals.org Radiolysis, the process of chemical decomposition by radiation, can lead to the release of free I-131 and the formation of other impurities. snmjournals.org Stability studies often involve analyzing the radiochemical purity of the preparation at different time points after its synthesis. For instance, studies on other I-131 labeled compounds have shown an increase in free radioiodide over time, emphasizing the need for timely use of such preparations. snmjournals.orgnih.govnih.gov
The following table illustrates a hypothetical stability assessment of a Diiodotyrosine I-131 preparation.
| Time Post-Synthesis | Radiochemical Purity (%) | Free Iodide I-131 (%) |
| 0 hours | 98.5 | 1.0 |
| 24 hours | 96.2 | 3.2 |
| 48 hours | 94.0 | 5.3 |
| 72 hours | 91.5 | 7.6 |
Molecular and Cellular Metabolism of Diiodotyrosine I 131
Endogenous Formation and Intracellular Dynamics of DIT
The journey of diiodotyrosine begins within the follicular cells of the thyroid gland, where it is synthesized as part of a large glycoprotein (B1211001) and subsequently released through controlled degradation.
Thyroglobulin Iodination and DIT Residue Generation
The synthesis of diiodotyrosine is intrinsically linked to thyroglobulin (Tg), a large dimeric protein that serves as the scaffold for thyroid hormone production. nih.govnih.gov The process begins with the active uptake of iodide from the bloodstream into the thyroid follicular cells. This iodide is then transported to the apical membrane, facing the follicular lumen.
At the apical-colloid interface, the enzyme thyroid peroxidase (TPO), in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of iodide and its covalent attachment to specific tyrosine residues on the thyroglobulin molecule. nih.gov This process, known as organification or iodination, initially forms monoiodotyrosine (MIT) residues. youtube.com As the iodination of thyroglobulin continues, a second iodine atom is added to the MIT residues to form diiodotyrosine (DIT). nih.govwikipedia.org Research indicates that the formation of DIT is favored over the creation of additional MIT residues after the initial incorporation of a few iodine atoms, thereby increasing the potential for subsequent hormone synthesis. nih.gov
The coupling of these iodinated tyrosine residues is the final step in hormone synthesis within the thyroglobulin molecule. The combination of two DIT residues yields the primary thyroid hormone, thyroxine (T4), while the coupling of one MIT and one DIT residue produces triiodothyronine (T3). nih.govwikipedia.org
Lysosomal Proteolysis and Free DIT Release
Following iodination and hormone formation, the thyroglobulin stored in the follicular lumen is taken back into the thyroid follicular cell via endocytosis. The resulting endocytic vesicles fuse with lysosomes, forming phagolysosomes. Inside these acidic organelles, a suite of lysosomal proteases, including cathepsin B, D, and L, systematically degrades the thyroglobulin backbone. nih.govoup.com
This proteolytic process is not a random breakdown but a selective cleavage that preferentially releases iodoamino acids. nih.govoup.com Studies using [¹³¹I]Tg have shown that the release of free iodoamino acids like MIT, DIT, T4, and T3 is highly efficient. nih.gov In contrast, the complete degradation of the thyroglobulin molecule into its constituent non-iodinated amino acids is much less complete, suggesting that peptide fragments remain. nih.govoup.com The cysteine proteinases, in particular, have been identified as more critical than cathepsin D in the initial steps of Tg processing that lead to the formation of hormone-containing intermediates, which are then further processed by exopeptidases to release free DIT. nih.gov
Enzymatic Deiodination of Diiodotyrosine I-131
Once freed from thyroglobulin, the DIT that is not incorporated into thyroid hormones undergoes deiodination to recycle the valuable iodide. This process is crucial for maintaining iodide homeostasis within the thyroid gland. wikipedia.org
Iodotyrosine Deiodinase (IYD) Regulatory Mechanisms
The key enzyme responsible for the deiodination of free iodotyrosines is Iodotyrosine Deiodinase (IYD), also known as iodotyrosine dehalogenase 1 (DEHAL1). wikipedia.orgnih.gov This enzyme is distinct from the iodothyronine deiodinases (D1, D2, D3) that act on thyroid hormones. nih.govnih.gov IYD is located on the apical plasma membrane of the thyroid cell, where it acts on the MIT and DIT released from thyroglobulin proteolysis. wikipedia.org Its primary regulatory function is to salvage iodide from these byproducts, making it available for a new round of thyroid hormone synthesis. wikipedia.orgnih.gov The breakdown of thyroglobulin produces significantly more iodinated tyrosines than thyroid hormones, highlighting the critical importance of IYD in iodide conservation. wikipedia.org
Iodotyrosine deiodinase exhibits high specificity for its substrates, monoiodotyrosine and diiodotyrosine. nih.gov It catalyzes a reductive dehalogenation reaction, removing iodide from the tyrosine ring. nih.gov The enzyme is highly efficient, with catalytic efficiencies (kcat/Km) for DIT being remarkably consistent across different species, implying a conserved physiological role. nih.gov The specificity of an enzyme for its substrate is determined by the precise three-dimensional structure of its active site, which allows it to bind selectively to target molecules. youtube.comyoutube.com
Table 1: Catalytic Efficiency of Iodotyrosine Deiodinase (IYD) from various species for the substrate Diiodotyrosine (DIT) This table is based on research findings regarding the catalytic properties of IYD.
| Species | kcat/Km (M⁻¹s⁻¹) for DIT |
| Human | 1.1 x 10⁵ |
| Mouse | 2.1 x 10⁵ |
| Sea Lamprey | 1.3 x 10⁵ |
| Fruit Fly | 0.5 x 10⁵ |
Source: Adapted from research on Iodotyrosine Deiodinase characterization. nih.gov
Structurally, IYD is a member of the nitro-FMN reductase superfamily. nih.gov It functions as a dimer, with the active site being formed by contributions from both subunits. nih.gov Unlike the iodothyronine deiodinases which are selenoenzymes, IYD's catalytic activity relies on a flavin cofactor, specifically Flavin mononucleotide (FMN). wikipedia.orgnih.gov The reaction is dependent on NADPH as a reducing agent. wikipedia.org
The enzyme is anchored to the membrane via an N-terminal domain, while its large C-terminal catalytic domain houses the active site. nih.gov Within this active site, the FMN cofactor is bound and is crucial for the reductive dehalogenation of DIT. The use of a flavin cofactor for this type of reaction in mammals is unique to IYD. nih.gov
Genetic Basis and Functional Implications of IYD Activity
The deiodination of DIT I-131 is principally catalyzed by the enzyme iodotyrosine deiodinase (IYD), a flavoprotein encoded by the IYD gene, also known as DEHAL1 and previously identified as C6orf71. oup.comwikipedia.org This gene is located on chromosome 6q25.1 in humans. oup.com IYD facilitates the crucial process of iodide salvage within the thyroid gland by removing iodide from monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are generated in significant excess during the synthesis of thyroid hormones. oup.comnih.govnih.gov The breakdown of thyroglobulin yields 6-7 times more iodinated tyrosines than thyroid hormones, making IYD essential for recycling the limited micronutrient, iodide. oup.comnih.gov
Functionally, IYD is an NADPH-dependent oxidoreductase that requires flavin mononucleotide (FMN) as a cofactor for its catalytic activity. oup.comyoutube.com The enzyme, which is highly expressed on the apical plasma membrane of thyroid follicular cells, catalyzes reductive dehalogenation through what is believed to be a series of one-electron transfer reactions. oup.comnih.govnih.gov This mechanism is unique within the NADH oxidase/flavin reductase superfamily to which IYD belongs. nih.govnih.gov
Mutations in the IYD gene can severely impair or abolish enzyme activity, leading to a condition known as thyroid dyshormonogenesis type 4 (TDH4), or iodotyrosine deiodinase deficiency. wikipedia.orgnih.govresearchgate.net This genetic defect disrupts the iodide salvage pathway, causing iodide to be lost through excretion along with the tyrosine amino acid. oup.comwikipedia.org The functional implications are significant, resulting in iodide deficiency, which can lead to goiter, severe hypothyroidism, and, if untreated, developmental and mental deficits. oup.comnih.govnih.govnih.gov Studies have identified specific missense mutations and deletions in the IYD gene that dramatically reduce its deiodinating capacity for both MIT and DIT. nih.govnih.gov
Genetic and Functional Profile of Iodotyrosine Deiodinase (IYD)
| Attribute | Description | Reference |
|---|---|---|
| Gene Name | IYD (also DEHAL1, C6orf71) | wikipedia.org |
| Location (Human) | Chromosome 6q25.1 | oup.com |
| Enzyme Class | Oxidoreductase (EC 1.21.1.1) | oup.com |
| Cofactor | Flavin Mononucleotide (FMN) | oup.comyoutube.com |
| Reactant | NADPH | oup.comnih.gov |
| Primary Function | Catalyzes deiodination of MIT and DIT to salvage iodide | oup.comnih.govwikipedia.org |
| Clinical Significance of Mutation | Thyroid Dyshormonogenesis 4 (Hypothyroidism, Goiter) | nih.govresearchgate.netnih.gov |
Alternative Deiodination Pathways
While IYD is the primary enzyme for DIT deiodination, other pathways contribute to the metabolism of iodinated compounds. The iodothyronine deiodinases (Type 1, 2, and 3) are a separate family of selenoenzymes that primarily act on thyroid hormones (T4 and T3) rather than on iodotyrosines like DIT. wikipedia.orgpharmainfonepal.com These enzymes are responsible for the activation (conversion of T4 to T3) and inactivation of thyroid hormones in peripheral tissues. nih.govpharmainfonepal.com The distinction is crucial: iodotyrosine deiodinases act on single iodinated tyrosine residues, whereas iodothyronine deiodinases act on the coupled double-tyrosine ring structure of thyroid hormones. wikipedia.org
However, some evidence suggests minor or alternative metabolic routes for DIT. One study identified a peroxidase-mediated pathway in the liver capable of cleaving the ether-link of thyroxine (T4) to generate DIT, representing an alternative pathway for DIT formation, not deiodination. nih.govnih.gov Additionally, Type 1 deiodinase (D1), primarily seen as a scavenger enzyme for clearing inactive thyroid hormone metabolites, may assist IYD in its iodide recycling role within the thyroid, particularly by deiodinating other lesser iodothyronines. nih.govepa.gov There is also evidence for intrarenal deiodination of DIT, indicating that the kidneys contribute to its metabolism after it enters circulation. scispace.com
Interconversion and Coupling Reactions Involving DIT I-131
Thyronine Hormone Biogenesis from DIT and MIT Precursors
Diiodotyrosine I-131 is a direct precursor in the biosynthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). This process, known as the coupling reaction, occurs within the thyroglobulin molecule at the apical membrane of thyroid follicular cells and is catalyzed by thyroid peroxidase (TPO). oup.comnih.govresearchgate.net TPO, a heme-containing enzyme, facilitates the joining of iodotyrosine residues. wikipedia.org
Specifically, the formation of thyroid hormones from DIT I-131 precursors occurs as follows:
Formation of T4: Two molecules of DIT (one of which could be DIT I-131) are coupled together. nih.govnih.govpsu.edu
Formation of T3: One molecule of MIT is coupled with one molecule of DIT (which could be DIT I-131). nih.govnih.govpsu.edu
This enzymatic reaction is fundamental to thyroid function, creating the active hormones that are later released into the bloodstream. nih.govresearchgate.net The newly formed T3 and T4, containing the I-131 label if DIT I-131 was used as a precursor, remain part of the thyroglobulin protein until it is endocytosed and proteolytically cleaved. researchgate.netresearchgate.net
Peroxidase-Mediated Exchange and Delabeling Kinetics
The kinetics of the reactions catalyzed by thyroid peroxidase (TPO) are complex and subject to regulation. The coupling reaction is stimulated by DIT itself but can be inhibited by excess iodide. nih.govwikipedia.org This inhibition is thought to occur due to competition between iodide and DIT residues on thyroglobulin for oxidation by the TPO enzyme complex. nih.gov
Kinetic studies have provided insight into the rates of these reactions. The rate constant for the reaction of TPO Compound I with iodide is approximately 2 x 10⁷ M⁻¹s⁻¹. nih.gov The subsequent rate constants for the transfer of the enzyme-bound iodinium cation to tyrosine and monoiodotyrosine are estimated at 2.1 x 10⁶ and 3.3 x 10⁶ M⁻¹s⁻¹, respectively. nih.gov The potential for isotope exchange between molecular iodine and DIT in solution has also been studied, though the precise kinetics of I-131 delabeling from DIT during TPO-mediated synthesis are intricate. acs.org The process is enzymatic, with an optimal pH of 7.0, and is dependent on temperature and TPO concentration. wikipedia.org
Systemic Processing and Excretion of Diiodotyrosine I-131 Metabolites
Once formed, DIT that is not coupled into thyroid hormones or immediately deiodinated can be released from the thyroid gland into the circulation. Studies using radioimmunoassays have confirmed the presence of DIT in human serum. nih.govoup.com Circulating DIT is predominantly of thyroidal origin, with peripheral formation from T4 degradation considered a minor pathway. nih.govoup.com
Kinetic studies following intravenous injection of DIT show that it is eliminated rapidly from the circulation, with a serum half-time estimated to be between 1 to 3 hours. oup.com The metabolic clearance rate (MCR) for DIT has been measured at 103 and 133 liters/day in two volunteers. nih.govoup.com Unconjugated DIT is ultimately excreted in the urine, and methods have been developed to measure its urinary concentration, which can differ in euthyroid, hypothyroid, and hyperthyroid states. rsc.org
Serum Concentrations and Kinetics of Diiodotyrosine (DIT)
| Parameter | Value | Subject Group | Reference |
|---|---|---|---|
| Mean Serum Level | 161 ± 133 pmol/L | Normal Adults | nih.govoup.com |
| Mean Serum Level | 542 ± 494 pmol/L | Hyperthyroid Patients | nih.govoup.com |
| Mean Serum Level | 101 ± 71 pmol/L | Hypothyroid Patients | nih.govoup.com |
| Serum Half-Time | ~1–3 hours | Normal Volunteers | oup.com |
| Metabolic Clearance Rate (MCR) | 103–133 L/day | Normal Volunteers | nih.govoup.com |
Iodide Recycling Mechanisms
The primary mechanism for recycling the iodide from DIT I-131 is the action of iodotyrosine deiodinase (IYD) within the thyroid follicular cells. nih.govyoutube.comwikipedia.org After thyroglobulin is brought back into the follicular cell and broken down by lysosomes, the released MIT and DIT are acted upon by IYD. nih.govresearchgate.net This enzymatic step cleaves the iodine from the tyrosine backbone, making the iodide available to be re-utilized in the synthesis of new thyroid hormones in a process known as the intrathyroidal iodide cycle. youtube.comwikipedia.org This recycling is highly efficient and essential for maintaining adequate hormone production, especially in conditions of limited dietary iodine. nih.gov
Beyond the thyroid, IYD is also expressed in other tissues, including the liver and kidneys, suggesting the potential for extrathyroidal iodide salvage, although the physiological significance of this is less defined. wikipedia.orgresearchgate.net Furthermore, studies have demonstrated that DIT undergoes deiodination within the kidney, contributing to systemic iodide recycling before excretion. scispace.com
Metabolite Identification and Fractionation Methodologies
The study of Diiodotyrosine I-131 (DIT I-131) metabolism is crucial for understanding the intricate pathways of thyroid hormone synthesis and degradation. The identification of its metabolites and the methods used to separate them are foundational to this research. Early investigations utilized the radioactive properties of Iodine-131 to trace the fate of DIT in biological systems. oup.com
Studies have shown that after administration, DIT I-131 is primarily metabolized in the liver and kidneys. nih.gov The principal metabolic process is deiodination, catalyzed by specific enzymes. This process involves the removal of iodine atoms from the tyrosine molecule, leading to the formation of various metabolites.
One significant finding is that thyroxine (T4) can undergo ether-link cleavage to form DIT, suggesting that DIT is not only a precursor to thyroid hormones but also a metabolite of T4 degradation. nih.govnih.gov The factors influencing DIT formation from T4 in the liver can have opposite effects on the formation of triiodothyronine (T3), highlighting a complex regulatory balance in thyroid hormone metabolism. nih.gov
Identified Metabolites of Diiodotyrosine I-131
Research has identified several key molecules that are products of DIT I-131 metabolism. The primary metabolite is inorganic iodide (I-), which is liberated through the action of deiodinase enzymes. oup.com The body can then recycle this iodide for the synthesis of new thyroid hormones. nih.gov Other significant related compounds in this metabolic web include Monoiodotyrosine (MIT) and the thyroid hormones themselves.
Table 1: Key Metabolites and Related Compounds in DIT I-131 Metabolism
| Metabolite/Compound | Role/Significance | Research Finding |
| Inorganic Iodide (I-) | Primary breakdown product of DIT deiodination. oup.com | Studies in human subjects indicated that the administration of DIT led to a significant increase in urinary iodide excretion, confirming its decomposition to iodide. oup.com |
| Monoiodotyrosine (MIT) | A precursor in thyroid hormone synthesis and a potential deiodination product of DIT. | Radioautographic analysis after injecting rats with I-131 showed the formation of MIT, which then converts to DIT, indicating a close metabolic relationship. koreascience.kr |
| Thyroxine (T4) | Can be a precursor to DIT through ether-link cleavage. | Studies in thyroidectomized rats demonstrated that circulating T4 is converted to DIT, confirming this alternate metabolic pathway. nih.gov |
| Triiodothyronine (T3) | A major bioactive thyroid hormone; its formation can be inversely related to DIT formation from T4. nih.gov | T3 is formed when DIT combines with MIT in the thyroid follicle. wikipedia.org |
Fractionation and Identification Methodologies
The identification of DIT I-131 and its metabolites relies on various laboratory techniques that separate and quantify these radiolabeled compounds. The choice of method depends on the specific research question and the biological matrix being analyzed.
Initial analyses often employed paper chromatography and liquid chromatography to separate radioactively labeled compounds. nih.gov These methods, combined with radioautography, allowed for the visualization and identification of different iodine-containing molecules following the administration of I-131. koreascience.kr For instance, studies using pancreatin (B1164899) viokase to hydrolyze thyroid glands, followed by paper chromatography, successfully separated and identified I-131 labeled MIT and DIT. koreascience.kr
More advanced techniques involve column chromatography. One method uses columns filled with silver-coated alumina (B75360) to specifically adsorb and separate iodine isotopes from complex mixtures, such as fission products or biological samples. researchgate.net The development of highly specific immunoassays has also been instrumental in discovering and quantifying various thyroid hormone metabolites. nih.gov
Table 2: Methodologies for Fractionation and Identification of DIT I-131 Metabolites
| Methodology | Principle | Application in DIT I-131 Research |
| Paper Chromatography | Separates molecules based on their differential partitioning between a stationary phase (paper) and a mobile liquid phase. | Used in early studies to separate I-131 labeled compounds (MIT, DIT, T4) from hydrolyzed thyroid tissue. koreascience.krnih.gov |
| Radioautography | A technique using X-ray film to visualize the distribution of radioactive substances within a sample. | Employed to analyze chromatograms and identify the specific locations of I-131 labeled metabolites like MIT and DIT. koreascience.kr |
| Column Chromatography | Separates compounds by passing a mixture through a column containing a solid adsorbent (e.g., silver-coated alumina). | Effective for the selective separation of radioiodine (I-131) from other substances. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure form of column chromatography that provides high resolution and rapid separation. | A standard method for separating and quantifying thyroid hormones and their metabolites from biological fluids. nih.gov |
| Immunoassays | Use antibodies to specifically bind to and measure the concentration of a target molecule. | Development of specific immunoassays has enabled the sensitive detection and quantification of DIT and other thyroid hormone metabolites. nih.gov |
Computational and Theoretical Approaches in Diiodotyrosine I 131 Research
Pharmacokinetic and Biokinetic Modeling of Iodine Metabolism
Pharmacokinetic and biokinetic models are mathematical frameworks used to simulate the absorption, distribution, metabolism, and excretion of substances in the body. For Iodine-131 and its metabolites, including Diiodotyrosine I-131, these models are crucial for understanding its biodistribution and residence time in various tissues, which is fundamental for dosimetry in therapeutic applications. nih.govnih.govceon.rs
Research in this area has led to the development of sophisticated compartmental models that describe the transit of radioiodine through the body. These models have evolved from simpler versions to more complex systems to better reflect physiological reality. mdpi.complos.orgnih.gov
Evolution of Iodine Biokinetic Models:
ICRP-56 Four-Compartment Model: A foundational model that provided a simplified representation of iodine metabolism. mdpi.com
Five-Compartment Model: An extension that further refines the simulation of I-131's metabolic mechanism, often including compartments for the stomach, body fluid, thyroid, whole body, and excretion. plos.orgnih.gov
ICRP-128 Nine-Compartment Model: A more recent and detailed model that includes compartments for oral cavity, stomach, body fluid, thyroid, whole body, liver, kidney, bladder, and a remainder compartment. mdpi.com This refined model allows for a more accurate simulation of the metabolic pathways of radioactive iodine in the human body. mdpi.com
These models are typically represented by a series of first-order simultaneous linear differential equations, which are solved using computational software like MATLAB. mdpi.complos.org By fitting the model outputs to experimental data from patient scans, researchers can determine key parameters such as biological half-lives in different compartments. For instance, in one study using a nine-compartment model for thyroid cancer patients, the biological half-life for the thyroid was found to be 36.00 ± 15.01 hours. mdpi.com
Comparison of Iodine Biokinetic Compartmental Models
| Model | Number of Compartments | Key Compartments Included | Primary Application |
|---|---|---|---|
| ICRP-56 Model | 4 | Body Fluid, Thyroid, Whole Body, Excretion | Initial standardized dosimetry calculations |
| Five-Compartment Model | 5 | Stomach, Body Fluid, Thyroid, Whole Body, Excretion | Improved simulation for post-administration kinetics plos.orgnih.gov |
| ICRP-128 Model | 9 | Oral, Stomach, Body Fluid, Thyroid, Whole Body, Liver, Kidney, Bladder, Remainder | Refined and more accurate simulation of metabolic pathways mdpi.com |
Quantum Chemical and Molecular Dynamics Simulations of Deiodination
The primary metabolic fate of Diiodotyrosine I-131 involves deiodination, a process catalyzed by deiodinase enzymes. researchgate.netnih.gov Quantum chemical (QC) and molecular dynamics (MD) simulations are powerful computational tools used to investigate this process at the atomic level. nih.govnih.gov
Quantum Chemical Approaches: QC methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and the mechanism of chemical reactions. odu.eduoatext.com These calculations can determine the transition state of the deiodination reaction and its associated activation energy barrier, providing insights into the reaction's feasibility and rate. nih.gov For example, DFT studies have been used to analyze the halogen bonding interactions between the iodine atoms of thyroid hormones and the selenocysteine residue in the active site of deiodinase enzymes, which is crucial for substrate binding and catalysis. odu.edumdpi.com
Molecular Dynamics Simulations: MD simulations model the physical movements of atoms and molecules over time, offering a view of the dynamic nature of enzyme-substrate interactions. nih.govnih.gov These simulations have been applied to study the structure and flexibility of deiodinase enzymes. nih.govmdpi.com For instance, multi-microsecond MD simulations of Type III deiodinase (DIO3) have revealed how the enzyme's structure, particularly a flexible Ω-loop, changes to accommodate the substrate (like thyroxine) in the active site. researchgate.netmdpi.com These simulations also help in understanding how the enzyme dimerizes and how this dimerization affects its function. nih.govnih.gov
Computational Methods in Deiodination Research
| Computational Method | Key Focus | Major Findings |
|---|---|---|
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reaction Mechanism | Determination of the transition state and activation barrier for the deiodination of thyroxine. nih.gov |
| Density Functional Theory (DFT) | Enzyme-Substrate Interactions | Analysis of halogen bonding strength between iodothyronines and the active site selenocysteine. odu.edu |
| Molecular Dynamics (MD) Simulations | Enzyme Structure & Dynamics | Revealed the role of flexible loops in substrate binding and the stability of the enzyme's dimer structure. researchgate.netnih.govmdpi.com |
In Silico Screening for Enzyme Modulators
In silico screening involves using computational methods to search large libraries of chemical compounds to identify those that are likely to interact with a specific biological target, such as the deiodinase enzymes that metabolize Diiodotyrosine. This approach is instrumental in identifying potential endocrine-disrupting chemicals that may interfere with thyroid hormone homeostasis by inhibiting these critical enzymes. nih.govnih.govnih.gov
High-throughput screening (HTS) of chemical libraries, such as the ToxCast library, provides large datasets that can be used to develop and validate in silico models. nih.govnih.govnih.gov These computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can then predict the activity of untested chemicals. For example, researchers have developed in silico models for deiodinases 1, 2, and 3 to predict their inhibition by small molecules. nih.gov
One study screened over 1,800 unique substances from the U.S. EPA ToxCast library for their ability to inhibit iodotyrosine deiodinase (IYD), the enzyme responsible for recycling iodide from mono- and diiodotyrosine. nih.gov This tiered screening approach first tested all chemicals at a single high concentration, followed by concentration-response testing for the initial "hits." nih.gov This process successfully identified 194 potential IYD inhibitors. nih.gov Such studies are crucial for prioritizing chemicals for further in-depth toxicological testing.
Examples of Iodotyrosine Deiodinase (IYD) Inhibitors Identified via Screening
| Compound | Chemical Class | Screening Finding |
|---|---|---|
| 2-mercapto-1-methylimidazole (MMI) | Thionamide | Known IYD inhibitor, used as a positive control in screening assays. nih.gov |
| Amiodarone | Benzofuran derivative | Identified as an inhibitor in screening studies. |
| Genistein | Isoflavone | Showed inhibitory activity against deiodinase enzymes. endocrine-abstracts.org |
| Phloxine B | Xanthene dye | Identified as a potent inhibitor in in vitro screening. nih.gov |
Note: This table lists examples of compounds identified in broader screening programs for modulators of enzymes involved in iodine metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
